molecular formula C29H33N3O6S B301328 ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B301328
M. Wt: 551.7 g/mol
InChI Key: RSVAVRYPELUSOI-QJOMJCCJSA-N
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Description

Ethyl 5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2-{[5-(PIPERIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

Properties

Molecular Formula

C29H33N3O6S

Molecular Weight

551.7 g/mol

IUPAC Name

ethyl (2Z)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2-[(5-piperidin-1-ylfuran-2-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H33N3O6S/c1-5-36-22-16-19(10-12-21(22)35-4)26-25(28(34)37-6-2)18(3)30-29-32(26)27(33)23(39-29)17-20-11-13-24(38-20)31-14-8-7-9-15-31/h10-13,16-17,26H,5-9,14-15H2,1-4H3/b23-17-

InChI Key

RSVAVRYPELUSOI-QJOMJCCJSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(O4)N5CCCCC5)S3)C)C(=O)OCC)OC

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=C(O4)N5CCCCC5)/S3)C)C(=O)OCC)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(O4)N5CCCCC5)S3)C)C(=O)OCC)OC

Origin of Product

United States

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